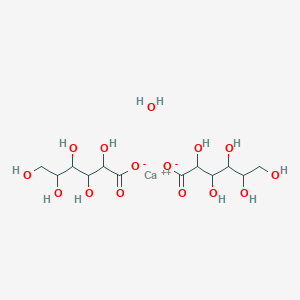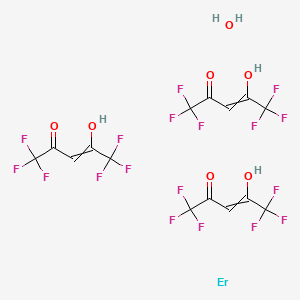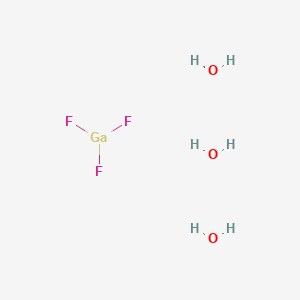
D-Gluconic acid calcium salt, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Gluconic acid calcium salt, hydrate, also known as calcium D-gluconate monohydrate, is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to address calcium deficiencies. This compound is essential for various biological functions, including bone health, muscle function, and nerve signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Gluconic acid calcium salt, hydrate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The resulting calcium gluconate aqueous solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. The solution is filtered while hot, cooled, and crystallized by adding seed crystals. The final product is obtained after centrifugal filtration, crushing, and drying .
Industrial Production Methods
In industrial settings, calcium gluconate is produced by dissolving gluconic acid in water, filtering the solution, and precipitating the calcium gluconate by adding methanol. The solid is then filtered off and dried under vacuum at 85°C .
Análisis De Reacciones Químicas
Types of Reactions
D-Gluconic acid calcium salt, hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form gluconic acid.
Substitution: It can undergo substitution reactions with other metal ions to form different metal gluconates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include gluconic acid, calcium gluconate, and other metal gluconates .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of D-Gluconic acid calcium salt, hydrate involves its role as a calcium ion source. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They play a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound helps maintain calcium balance and prevent bone loss when taken orally .
Comparación Con Compuestos Similares
Similar Compounds
Calcium lactate: Another calcium salt used as a calcium supplement.
Calcium carbonate: Commonly used as an antacid and calcium supplement.
Calcium citrate: Known for its high bioavailability as a calcium supplement.
Uniqueness
D-Gluconic acid calcium salt, hydrate is unique due to its high solubility in water and its ability to provide calcium ions in a readily bioavailable form. This makes it particularly useful in medical and biological applications where rapid calcium supplementation is required .
Propiedades
IUPAC Name |
calcium;2,3,4,5,6-pentahydroxyhexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFVCRGJZBQGX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24CaO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)


![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)


![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)

![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)



